1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

Catalog No.
S808574
CAS No.
327-24-2
M.F
C12H7F3O3
M. Wt
256.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-di...

CAS Number

327-24-2

Product Name

1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

IUPAC Name

1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

Molecular Formula

C12H7F3O3

Molecular Weight

256.18 g/mol

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)11(17)6-8(16)10-5-7-3-1-2-4-9(7)18-10/h1-5H,6H2

InChI Key

YESCVJOGSAMICZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC(=O)C(F)(F)F
  • Synthesis of Luminescent Eu(III) Complexes: Research describes the use of TDBF as a ligand in the creation of a luminescent Europium (III) complex. This complex emits red light when exposed to near-ultraviolet light, a property characteristic of the Europium (III) ion's f-f transitions. The study highlights the potential of this complex for applications in luminescent materials [].

1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by its unique structure that includes a benzofuran moiety and a trifluorobutane-1,3-dione framework. The presence of the trifluoromethyl group contributes to its chemical stability and reactivity, making it an interesting subject for various chemical and biological studies. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive functional groups.

  • Oxidation: 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, which may lead to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
  • Substitution Reactions: The benzofuran moiety can participate in nucleophilic substitution reactions where substituents can replace hydrogen atoms on the aromatic ring.

Research indicates that compounds with similar structures exhibit significant biological activities. For instance, compounds related to 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione have been shown to possess:

  • Antimicrobial Properties: Similar compounds have demonstrated activity against various pathogens.
  • Anticancer Activity: Some derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.

The specific biological mechanisms of action for 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione require further investigation but may involve interference with cellular respiration pathways or inhibition of key enzymes.

Several synthetic routes have been proposed for the preparation of 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione:

  • Condensation Reaction: The synthesis may begin with the condensation of benzofuran derivatives with trifluoroacetyl chloride in the presence of a base such as pyridine. This reaction typically requires controlled temperatures and careful monitoring to ensure high yields.
  • Friedel-Crafts Acylation: Another method involves Friedel-Crafts acylation where benzofuran is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • One-Pot Synthesis: Recent advancements suggest one-pot synthesis methods that combine multiple steps into a single reaction vessel to enhance efficiency and reduce reaction time.

The unique properties of 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione lend it various applications:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Materials Science: The compound's distinctive chemical properties allow for its use in creating advanced materials with tailored functionalities.

Interaction studies involving 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione focus on its binding affinities and mechanisms of action within biological systems. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific biological targets.
  • In Vitro Assays: To evaluate its efficacy against various cell lines and microbial strains.

Such studies are crucial for understanding the compound's therapeutic potential and guiding further research.

Several compounds share structural similarities with 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-benzofuranyl)-2-methylbutane-1,3-dioneContains a methyl group instead of trifluoroMay exhibit different reactivity due to methyl group
2-(benzofuran-2-yl)-3-hydroxybutanedioic acidHydroxy group addition alters solubilityPotentially higher bioactivity due to hydroxy group
5-(benzofuran-2-yl)-pentane-2,3-dioneLonger carbon chain with dione functionalityDifferent physical properties due to chain length

Uniqueness

The uniqueness of 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione lies in its specific combination of functional groups that impart distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective. Its trifluoromethyl group enhances its stability and reactivity compared to other benzofuran derivatives.

XLogP3

3.3

Dates

Last modified: 08-16-2023

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